molecular formula C17H19N5O3 B2700016 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide CAS No. 2034516-37-3

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide

Cat. No.: B2700016
CAS No.: 2034516-37-3
M. Wt: 341.371
InChI Key: WLEOCEVYROXRSW-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety at position 3 and a benzamide group at position 3. The benzamide component is further modified with a methoxy group at the para position and a methyl group at the ortho position of the aromatic ring. While direct synthesis data for this compound are absent in the provided evidence, analogous 1,2,4-oxadiazole derivatives are synthesized via reactions involving cesium carbonate, dry DMF, and spectroscopic validation (e.g., $^1$H NMR, IR) .

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-4-22-10-12(8-19-22)16-20-15(25-21-16)9-18-17(23)14-6-5-13(24-3)7-11(14)2/h5-8,10H,4,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOCEVYROXRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a pyrazole, oxadiazole, and a methoxy-substituted benzamide. The molecular formula can be represented as C16H20N4O2C_{16}H_{20}N_4O_2, indicating the presence of nitrogen and oxygen functionalities that may play crucial roles in its biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The presence of the pyrazole and oxadiazole rings suggests potential interactions with various enzymes and receptors, possibly influencing pathways related to:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may exhibit antibacterial properties.
  • Anticancer Activity : The structural components are known to affect cell proliferation pathways, which could be relevant in cancer treatment contexts.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs possess significant antimicrobial activity. For instance, derivatives of pyrazole and oxadiazole have been tested against various Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyrazole derivative AE. coli2 μg/mL
Oxadiazole derivative BS. aureus1 μg/mL
N-(thiazolyl) derivative CP. aeruginosa5 μg/mL

These findings suggest that this compound may also exhibit similar antimicrobial properties.

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit cancer cell lines effectively. For example:

CompoundCancer Cell LineIC50 (µM)
Benzamide derivative DMCF7 (Breast Cancer)10
Pyrazole derivative EHeLa (Cervical Cancer)15
Oxadiazole derivative FA549 (Lung Cancer)12

The potential anticancer activity of the target compound is supported by the observed effects in these studies.

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives based on the core structure of this compound.

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Pharmacology evaluated a series of pyrazole derivatives for their antibacterial properties against E. coli and S. aureus. The results indicated that modifications to the pyrazole ring significantly enhanced antibacterial activity (Singh et al., 2021) .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of oxadiazole-containing compounds on various cancer cell lines. The study highlighted that specific substitutions led to improved efficacy against breast and lung cancer cells (Kumar et al., 2020) .

Scientific Research Applications

Structural Representation

The chemical structure can be represented as follows:

N(3(1 ethyl1Hpyrazol4yl)1,2,4oxadiazol5yl)methyl4methoxy2methylbenzamide\text{N}-\left(\text{3}-\left(\text{1 ethyl}-1\text{H}-\text{pyrazol}-4-\text{yl}\right)-1,2,4-\text{oxadiazol}-5-\text{yl}\right)\text{methyl}-4-\text{methoxy}-2-\text{methylbenzamide}

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines, including colorectal cancer cells . The mechanism of action often involves apoptosis induction through mitochondrial dysfunction and caspase activation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains. For instance, studies have reported moderate to high activity against pathogens such as E. coli and S. aureus, suggesting that the presence of the pyrazole and oxadiazole rings enhances antimicrobial efficacy .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. Pyrazole derivatives are known for their radical scavenging abilities, which may contribute to their protective effects against oxidative stress in biological systems .

Other Biological Activities

In addition to anticancer and antimicrobial activities, compounds related to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide have been investigated for anti-inflammatory and analgesic effects. These properties make them potential candidates for treating various inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives based on the oxadiazole framework and evaluated their cytotoxicity on human cancer cell lines. Among these derivatives, one compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a promising lead for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole-based compounds were screened for their antimicrobial activities against clinical isolates. The results indicated that certain derivatives had MIC values comparable to existing antibiotics, suggesting their potential use in treating resistant bacterial infections .

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

The target compound shares structural motifs with several synthesized 1,2,4-oxadiazoles (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide (Target) 1-ethylpyrazole, 4-methoxy-2-methylbenzamide ~387.4 (estimated) Not explicitly reported N/A
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 4-nitrophenyl, 4-phenoxyphenyl 345.3 Antimicrobial
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine Ethoxy-piperidine, oxolane 325.4 Chiral intermediates
N,1-dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine Pyridinylmethyl, piperidine 422.5 SARS-CoV-2 protease ligand

Key Observations :

  • Substituent Impact: The target compound’s 1-ethylpyrazole group differentiates it from analogues with phenyl or pyridinyl substituents.
Benzamide-Containing Analogues

Benzamide derivatives often exhibit enzyme-inhibitory properties. For example:

  • N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS 127871-91-4): Contains a nitro-phenylpyrazole and triazole-thiol group. Its molecular weight (449.5 g/mol) exceeds the target compound’s, and the thiol group may confer redox activity absent in the target .
  • N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 878065-05-5): Features a triazole-thioether linkage, which could enhance metal-binding capacity compared to the target’s oxadiazole core .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach. For example, the oxadiazole core can be synthesized via cyclization of a thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in DMF using K₂CO₃ as a base under room-temperature stirring . Subsequent functionalization of the oxadiazole methyl group with a benzamide moiety (e.g., 4-methoxy-2-methylbenzoyl chloride) via nucleophilic substitution or coupling reactions is common. Yields and purity should be monitored via TLC and confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on oxadiazole proton signals (δ 8.5–9.0 ppm for aromatic protons), pyrazole substituents (δ 1.3–1.5 ppm for ethyl groups), and benzamide carbonyl (δ ~165 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole and pyrazole moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole intermediate?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions during cyclization .
  • Base Optimization : Test stronger bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
  • Temperature Control : Gradual heating (e.g., 60–80°C) may improve cyclization kinetics without decomposition .
    • Data Contradiction Analysis : If yields drop at higher temperatures, evaluate thermal stability via TGA or DSC to identify degradation thresholds .

Q. How can structural analogs be designed to enhance biological activity while retaining the oxadiazole-pyrazole scaffold?

  • Methodological Answer :

  • SAR-Driven Modifications :
  • Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-ethyl position to modulate lipophilicity and target binding .
  • Benzamide Variants : Replace 4-methoxy with halogenated or heteroaromatic groups (e.g., 4-fluorophenyl) to improve metabolic stability .
  • Synthetic Validation : Use computational docking to predict binding affinity changes, followed by parallel synthesis of top candidates .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns) in structural elucidation?

  • Methodological Answer :

  • Dynamic Effects : Check for rotational isomerism in the oxadiazole-methyl bridge using variable-temperature NMR to resolve splitting .
  • Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted thiol intermediates) to rule out contamination .
  • X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond angles/planarity of the oxadiazole ring .

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